REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][C:14]1([CH3:23])[O:21][CH2:20][CH2:19][CH:18]2[N:15]1[C:16](=[O:22])[CH2:17]2.C1(C)C=CC(S([N:33]=[N+:34]=[N-:35])(=O)=O)=CC=1.C[Si](Cl)(C)C>CCCCCC.O1CCCC1>[CH3:13][C:14]1([CH3:23])[O:21][CH2:20][CH2:19][CH:18]2[N:15]1[C:16](=[O:22])[CH:17]2[N:33]=[N+:34]=[N-:35]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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solution
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Quantity
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20 mL
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Type
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reactant
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Smiles
|
|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CCCCCC
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Name
|
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Quantity
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3.66 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
3.1 g
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Type
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reactant
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Smiles
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CC1(N2C(CC2CCO1)=O)C
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
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4.34 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
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Quantity
|
5.1 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)Cl
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Type
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CUSTOM
|
Details
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In a nitrogen stream under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture is stirred at -78° C. for 15 minutes
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Duration
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15 min
|
Type
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STIRRING
|
Details
|
the mixture is stirred at -78° C. for one hour
|
Duration
|
1 h
|
Type
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STIRRING
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Details
|
the mixture is stirred at -50° C. to -60° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
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Details
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the reaction mixture is heated
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Type
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TEMPERATURE
|
Details
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under reflux for 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the insolubles are filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
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Type
|
STIRRING
|
Details
|
The residue is shaken with water and ethyl acetate
|
Type
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CUSTOM
|
Details
|
the ethyl acetate layer is separated
|
Type
|
WASH
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Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
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Details
|
The solvent is then distilled off
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Type
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CUSTOM
|
Details
|
the residue is purified by silica gel column chromatography
|
Name
|
2,2-dimethyl-7-azido-1-aza-3-oxabicyclo[4.2.0]octan-8-one
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Type
|
product
|
Smiles
|
CC1(N2C(C(C2CCO1)N=[N+]=[N-])=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |